6-(Diethylamino)pyridazin-3(2H)-one
Overview
Description
6-(Diethylamino)pyridazin-3(2H)-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a diethylamino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diethylamino)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylaminoethanol with a suitable pyridazine derivative under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(Diethylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-(Diethylamino)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-(Diethylamino)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The diethylamino group enhances its ability to bind to receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diethylaminoethanol: A closely related compound with similar reactivity and applications.
Pyridazine derivatives: Other pyridazine compounds with different substituents and functional groups.
Uniqueness: 6-(Diethylamino)pyridazin-3(2H)-one stands out due to its specific structure and the presence of the diethylamino group, which imparts unique chemical and biological properties. This distinguishes it from other pyridazine derivatives and enhances its utility in various applications.
Biological Activity
6-(Diethylamino)pyridazin-3(2H)-one, a derivative of pyridazine, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a diethylamino group at the sixth position and a keto group at the third position of the pyridazine ring. Its structural features contribute to its pharmacological potential, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 206.24 g/mol. The compound exhibits a pyridazine core, which is known for its versatility in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of pyridazin-3(2H)-one, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyridazinone derivatives showed cytotoxic effects against various cancer cell lines such as HeLa (cervical), HCT116 (colon), and A375 (skin) with GI50 values below 10 µM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Pyridazinones have been recognized for their anti-inflammatory effects. Compounds similar to this compound have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes . These compounds have been evaluated in various models, demonstrating reduced inflammation and pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Effects
The analgesic potential of pyridazinone derivatives has been explored extensively. In particular, studies have indicated that this compound exhibits analgesic activity in animal models, with some derivatives outperforming standard analgesics like aspirin . The pharmacological profile suggests a potential for development into pain management therapies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and inflammation.
- Receptor Modulation : It may interact with receptors that mediate pain and inflammatory responses.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Cytotoxicity
In a comprehensive study by Murty et al., a series of pyridazinones were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutic agents .
Anti-inflammatory Evaluation
Another research effort focused on evaluating the anti-inflammatory effects of various pyridazinones in animal models. The findings revealed that these compounds could effectively reduce inflammation markers and pain behaviors, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis
A comparison between this compound and other similar compounds reveals its unique profile in terms of potency and selectivity:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Analgesic Activity |
---|---|---|---|
This compound | High | Moderate | High |
4-Methoxybenzoic Acid | Moderate | High | Low |
4-Amino-pyridazine | High | Low | Moderate |
Properties
IUPAC Name |
3-(diethylamino)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)7-5-6-8(12)10-9-7/h5-6H,3-4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPXBINDLQTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742252 | |
Record name | 6-(Diethylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-92-1 | |
Record name | 6-(Diethylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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